5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride
Overview
Description
5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride: is an organic compound that belongs to the class of aromatic heterocyclic compounds It contains a furan ring substituted with a 2-chloro-5-nitrophenyl group and a carbonyl chloride group
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as furoic acid and derivatives . These compounds contain a furan ring, which carries a carboxyl group or a derivative thereof .
Biochemical Pathways
It’s known that furan derivatives can be involved in various biochemical reactions, including the production of furoate ester biofuels and polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride typically involves the reaction of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure high yield and purity. The process generally includes the following steps:
Preparation of the starting material: 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid is synthesized through a series of reactions involving nitration and chlorination of the furan ring.
Conversion to acid chloride: The carboxylic acid is then treated with thionyl chloride under reflux conditions to produce the desired acid chloride.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Amides, esters, and thioesters.
Reduction Products: 5-(2-Chloro-5-aminophenyl)furan-2-carbonyl chloride.
Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Material Science: It is utilized in the preparation of polymers and advanced materials due to its reactive functional groups.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry:
Polymer Production: It is used in the production of high-performance polymers and resins.
Agrochemicals: The compound is investigated for its potential use in the synthesis of agrochemicals.
Comparison with Similar Compounds
- 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid
- 5-(2-Chloro-5-aminophenyl)furan-2-carbonyl chloride
- 5-(2-Chloro-5-nitrophenyl)furan-2,5-dicarboxylic acid
Comparison:
- 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride is unique due to the presence of both a carbonyl chloride group and a nitro group, which makes it highly reactive and versatile in organic synthesis.
- 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid lacks the carbonyl chloride group, making it less reactive towards nucleophiles.
- 5-(2-Chloro-5-aminophenyl)furan-2-carbonyl chloride has an amino group instead of a nitro group, which alters its reactivity and potential applications.
- 5-(2-Chloro-5-nitrophenyl)furan-2,5-dicarboxylic acid contains two carboxylic acid groups, making it more suitable for polymer production.
Properties
IUPAC Name |
5-(2-chloro-5-nitrophenyl)furan-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2NO4/c12-8-2-1-6(14(16)17)5-7(8)9-3-4-10(18-9)11(13)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBNEDSLYXBEMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403659 | |
Record name | 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380871-34-1 | |
Record name | 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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